molecular formula C17H16N4OS2 B2969387 N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946228-62-2

N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2969387
CAS No.: 946228-62-2
M. Wt: 356.46
InChI Key: AHBGBEFUHIUYPE-UHFFFAOYSA-N
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Description

N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a phenyl group at position 7, a methyl group at position 2, and an allyl-thioacetamide side chain. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules with reported antitumor, antiproliferative, and enzyme-inhibitory activities . The compound’s design leverages the thiazolo-pyridazine system, known for its electron-rich aromatic system and capacity for π-π stacking interactions, while the allyl-thioacetamide moiety may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGBEFUHIUYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyridazine ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Alkylation: The N-allyl group is introduced through alkylation reactions using allyl halides.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Pyridazine/Acetamide Derivatives

Compound Name Core Structure Position 7 Substituent Acetamide Substituent Key Biological Activity
Target Compound Thiazolo[4,5-d]pyridazine Phenyl Allyl Under investigation
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazinone Thiophen-2-yl 4-Chlorophenyl Not reported (structural analogue)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine Styryl groups Unsubstituted phenyl Potential biological activity (pyridine-based)
N-(substituted phenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide Quinazolinone Trimethoxybenzyl Substituted phenyl Antitumor (MGI%: 19%)

Substituent Impact Analysis :

  • Position 7 : The phenyl group in the target compound may enhance lipophilicity and π-π interactions compared to the thiophen-2-yl group in the analogue from , which could improve membrane permeability but reduce solubility.

Key Findings :

  • The imidazole-acetamide derivatives in demonstrate potent cytotoxicity (IC50 ~15 µg/mL), suggesting that the thioacetamide linkage and heterocyclic cores are critical for antiproliferative activity.
  • The quinazolinone derivatives in highlight the importance of aromatic substituents on the thioacetamide chain, with benzyl groups showing superior antitumor activity over alkyl chains.

Challenges :

  • Introducing the allyl group requires careful control of reaction conditions to avoid polymerization or side reactions.
  • Purification of the final product may necessitate chromatographic techniques due to the compound’s lipophilicity.

Biological Activity

N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, similar thiazolo[4,5-d]pyridazine derivatives have demonstrated notable cytotoxicity against various cancer cell lines. Research has shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy.

Table 1: Summary of Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.6Apoptosis induction
Compound BNCI/ADR3.2P-glycoprotein inhibition
N-allyl...TBDTBDTBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with the cell cycle, leading to growth arrest.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells.
  • Modulation of Drug Resistance : Some derivatives exhibit the ability to reverse multidrug resistance by inhibiting P-glycoprotein and other efflux transporters.

Case Studies

  • Case Study 1 : A study on a related thiazolo[4,5-d]pyridazine compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 5.6 µM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity.
  • Case Study 2 : Another investigation into a structurally similar compound revealed its ability to overcome P-glycoprotein-mediated drug resistance in NCI/ADR cells. The compound exhibited an IC50 value of 3.2 µM and was effective in enhancing the efficacy of standard chemotherapeutic agents.

Q & A

Basic: What are the most efficient synthetic routes for N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide?

The synthesis typically involves multi-step protocols, including cyclization, thioether formation, and condensation reactions. Microwave-assisted methods have been effective for accelerating heterocyclic ring formation (e.g., thiazolo[4,5-d]pyridazine core) and improving yields. Key steps include:

  • Thiadiazole cyclization : Using 2-methyl-7-phenyl precursors with sulfurizing agents under controlled temperatures (80–100°C).
  • Thioacetamide coupling : Reacting the thiol-containing intermediate with N-allyl-2-chloroacetamide in the presence of a base like K₂CO₃ in DMF or DMSO .
  • Microwave optimization : Reducing reaction times from hours to minutes (e.g., 30–60 minutes at 100–120°C) while maintaining >80% yields .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • 1H/13C NMR : To confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and thioether linkage (δ 3.5–4.0 ppm for SCH₂).
  • IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C₁₉H₁₈N₄OS₂).
  • Elemental analysis : To validate purity (>95% C, H, N content) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., fungicidal vs. null effects) may arise from:

  • Assay variability : Differences in fungal strains (e.g., Colletotrichum orbiculare vs. Botrytis cinerea) or concentrations (e.g., IC₅₀ vs. 50 mg/L thresholds).
  • Structural analogs : Compare activity of derivatives (e.g., substituting the phenyl or methyl groups) to identify critical pharmacophores .
  • Metabolic stability : Assess degradation in culture media via LC-MS to rule out false negatives due to compound instability .

Advanced: What computational and crystallographic methods elucidate its structure-activity relationship (SAR)?

  • Molecular docking : Map interactions with target proteins (e.g., SIRT2’s hydrophobic "selectivity pocket") using software like AutoDock or Schrödinger. The thioacetamide moiety often anchors the compound via hydrogen bonding to conserved residues .
  • X-ray crystallography : Resolve binding modes of analogs (e.g., 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide derivatives) to guide rational design .
  • MD simulations : Evaluate conformational flexibility of the allyl group and its impact on target engagement .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioether group.
  • Solubility : Pre-dissolve in DMSO (10–50 mM stock solutions) for biological assays; avoid aqueous buffers with high Cl⁻ content to prevent precipitation .

Advanced: How can researchers optimize its selectivity for specific biological targets (e.g., kinases vs. HDACs)?

  • Selectivity screening : Use panel assays (e.g., Eurofins’ kinase profiling) to identify off-target interactions.
  • Fragment-based design : Replace the phenyl group with bicyclic aromatics (e.g., naphthyl) to enhance HDAC2 affinity while reducing kinase binding .
  • Protease stability assays : Modify the allyl group to tert-butyl or cyclopropyl to reduce metabolic cleavage .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography.
  • Yield optimization : Replace toxic solvents (DMF) with PEG-400 or cyclopentyl methyl ether (CPME) for greener synthesis .

Advanced: How does the compound’s thiazolo[4,5-d]pyridazine core influence its electronic properties?

  • DFT calculations : Reveal electron-deficient character due to the fused heterocycle, enhancing electrophilic reactivity at the sulfur atom.
  • Electrochemical profiling : Cyclic voltammetry shows oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with thioether stability in biological environments .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Cell lines : Use HepG2 (liver) and HEK293 (kidney) cells for cytotoxicity assays (MTT or resazurin-based).
  • Enzyme inhibition : Test against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: What strategies mitigate poor aqueous solubility for in vivo applications?

  • Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for transient solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes, optimizing particle size (<200 nm) via dynamic light scattering (DLS) .

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